Olmutinib - 1802181-20-9

Olmutinib

Catalog Number: EVT-3556725
CAS Number: 1802181-20-9
Molecular Formula: C26H26N6O2S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olmutinib is an orally active epidermal growth factor receptor inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer. It is available under the brand name Olita made by Hanmi Pharmaceuticals. Olmutinib was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim. Olmutinib recieved breakthrough therapy designation in the United States in December 2015 and was approved for use in Korea in May 2016.
Olmutinib is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. Olmutinib binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.
Overview

Olmutinib, also known as HM61713 or BI1482694, is a third-generation epidermal growth factor receptor inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation. This mutation is commonly associated with resistance to first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors. Olmutinib was approved for clinical use in South Korea on May 13, 2016, for treating patients with locally advanced or metastatic non-small cell lung cancer harboring the T790M mutation after prior treatment with an epidermal growth factor receptor tyrosine kinase inhibitor .

Source and Classification

Olmutinib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is an orally active compound that selectively inhibits both activating mutations of the epidermal growth factor receptor and the T790M resistance mutation while sparing wild-type epidermal growth factor receptor . The compound's development was driven by the need for effective treatments against resistant forms of lung cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of olmutinib involves several key steps, utilizing various chemical reactions. One established route includes:

  1. Starting Materials: The synthesis begins with N-(3-hydroxyphenyl)-2-propenamide and piperazinyl aniline.
  2. Reagents: Potassium carbonate acts as a base in dimethyl sulfoxide, facilitating the formation of intermediate compounds.
  3. Reaction Conditions: The reaction is typically conducted under acid-mediated heating conditions alongside dimethyl adipate and isopropanol, leading to the final product .

A detailed synthesis route includes cyclization, chlorination, and nucleophilic substitution reactions to derive various derivatives of olmutinib, allowing for structural modifications that enhance its pharmacological properties .

Molecular Structure Analysis

Structure and Data

Olmutinib's molecular formula is C₁₄H₁₃ClN₄O₂S, with a molecular weight of approximately 336.85 g/mol. The compound features a pyrimidine core structure substituted with various functional groups that contribute to its inhibitory activity against the epidermal growth factor receptor.

The structural arrangement allows for effective binding to the target receptor, facilitating its mechanism of action as an inhibitor. The three-dimensional conformation plays a crucial role in its selectivity for mutant forms of the epidermal growth factor receptor over the wild type .

Chemical Reactions Analysis

Reactions and Technical Details

Olmutinib undergoes various chemical transformations during its synthesis:

  1. Nucleophilic Substitution: This reaction is pivotal in forming key intermediates from starting materials.
  2. Cyclization: Essential for constructing the pyrimidine ring system.
  3. Chlorination: Introduces chlorine substituents that are critical for enhancing the compound's biological activity.

The synthesis typically involves purification steps such as column chromatography to isolate olmutinib from reaction mixtures, ensuring high purity for subsequent biological evaluations .

Mechanism of Action

Process and Data

Olmutinib exerts its therapeutic effects primarily through selective inhibition of mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate-binding site within the receptor's kinase domain, preventing downstream signaling pathways that promote tumor growth and survival.

In vitro studies have demonstrated that olmutinib effectively reverses multidrug resistance mediated by ATP-binding cassette transporters, particularly ABCG2. This action enhances intracellular accumulation of co-administered chemotherapeutics by inhibiting drug efflux mechanisms . The compound's ability to stimulate ATPase activity in ABCG2 further supports its role in overcoming drug resistance in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Approximately 145–155 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • Reactivity: Engages in nucleophilic reactions due to its functional groups.

These properties are crucial for formulating olmutinib into effective dosage forms for clinical applications .

Applications

Scientific Uses

Olmutinib serves primarily as an anticancer agent targeting non-small cell lung cancer with specific mutations in the epidermal growth factor receptor. Its development highlights significant advancements in personalized medicine, offering targeted therapy options for patients who have developed resistance to conventional treatments.

Additionally, ongoing research explores olmutinib's potential applications in combination therapies aimed at enhancing efficacy against resistant cancer phenotypes . The compound's role in reversing multidrug resistance positions it as a valuable candidate in future oncology drug regimens.

Properties

CAS Number

1802181-20-9

Product Name

Olmutinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O2S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

FDMQDKQUTRLUBU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.